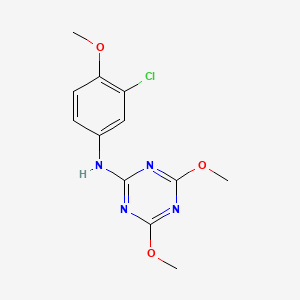

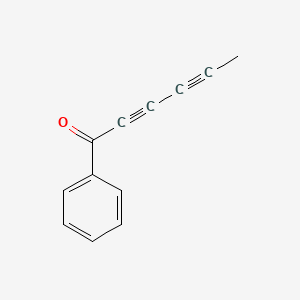

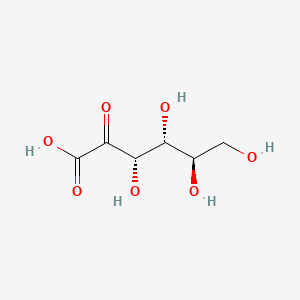

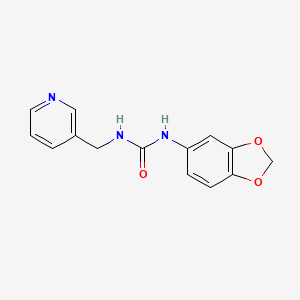

7-氯-8-甲基-2-苯基喹啉-4-羧酸

描述

"7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid" is a chemical compound belonging to the quinoline family, which is widely studied for its diverse chemical reactions and properties. The compound's structure and synthesis are of particular interest due to its potential applications in various fields of chemistry and pharmacology, although our focus will exclude drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of quinoline derivatives, including "7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid," often involves the reaction of acyl- and aroylpyruvic acids with amino compounds. For example, Rudenko et al. (2012) describe the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through the reaction of acyl(aroyl)pyruvic acids with 3-amino-5,5-dimethylcyclohex-2-enone, which could be relevant for the synthesis of the compound (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior. X-ray crystallography is a common method used to determine these structures, providing insights into the arrangement of atoms within the molecule and their spatial orientation. Although specific data on "7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid" is not provided, studies on similar compounds can offer valuable information about potential structural characteristics (Ukrainets et al., 2005).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, reflecting their chemical properties. For instance, niobium pentachloride has been shown to facilitate the conversion of carboxylic acids to carboxamides, a reaction that could be applicable to the synthesis or modification of "7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid" (Nery et al., 2003).

科学研究应用

合成方法

- 已经开发出一种新颖的程序来合成 3-氯和 3-溴-2-苯基喹啉-4-羧酸,其中涉及用氯或溴取代的氨基中间体的合成 (Raveglia 等人,1997 年)。

- 报道了一种使用传统和微波辐照方法合成 2-苯基-7-取代喹啉-4-羧酸衍生物的合成方法。该过程涉及缩合和环化步骤,以生成中间体 7-氯-2-苯基-喹啉-4-羧酸,然后用各种胺取代 (Bhatt 和 Agrawal,2010 年)。

抗菌活性

- 合成了在 8 位具有甲基的取代的 4-氧代喹啉-3-羧酸,并证明了对革兰氏阳性菌和革兰氏阴性菌均具有有效的抗菌活性 (Miyamoto 等人,1990 年)。

晶体结构分析

- 确定了抗菌喹诺酮的 7-氯和 7-甲基-4-亚氨基肉桂酸盐盐酸盐的晶体结构,揭示了分子构象和对细菌 DNA 的潜在化学亲和力的详细信息 (Główka 等人,1999 年)。

光降解研究

- 研究了喹啉羧酸除草剂在水溶液中的光降解,揭示了在不同辐照条件下稳定性和反应途径的见解 (Pinna 和 Pusino,2012 年)。

合成与性质

- 开发了抗癌药物中间体 7-氯-6-氟-1-(4-氟苯基)-4-氧代-1, 4-二氢-1, 8-萘啶-3-羧酸的新合成路线,突出了该化合物在药物研究中的重要性 (Zhang 等人,2019 年)。

作用机制

Target of Action

The primary targets of 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid are currently unknown . Quinoline carboxylic acids, the class of compounds to which it belongs, are known for their diverse biological activities, including antibacterial and antifungal properties.

Mode of Action

Biochemical Pathways

Result of Action

Its potential antimicrobial activity suggests it may have effects at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid .

属性

IUPAC Name |

7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-14(18)8-7-12-13(17(20)21)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEMFXOLQBHHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285050 | |

| Record name | 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | |

CAS RN |

500346-26-9 | |

| Record name | 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

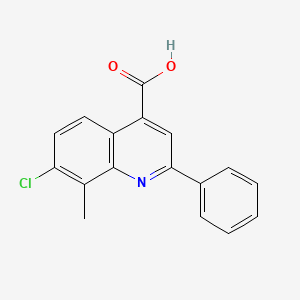

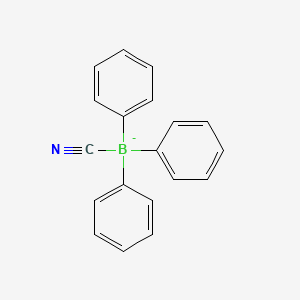

Q1: How does Y-0452 interact with its target and what are the downstream effects?

A1: Y-0452 functions as a novel agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). [] This interaction leads to the activation of PPARα transcriptional activity and upregulation of PPARα expression. [] Downstream effects observed in the study include:

- Inhibition of angiogenesis: Reduced human retinal capillary endothelial cell migration and tube formation. []

- Protection against apoptosis: Safeguarded retinal precursor cells (R28) from apoptosis induced by palmitate. []

- Anti-inflammatory effects: Inhibited NF-κB signaling in R28 cells exposed to palmitate. []

- Improved retinal outcomes in diabetic models: Reduced leukostasis, vascular leakage, and retinal cell death, while preserving retinal function in diabetic rats. [] Alleviated retinal neovascularization in an oxygen-induced retinopathy (OIR) model. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydroxybenzo[a]pyrene](/img/structure/B1212588.png)

![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)